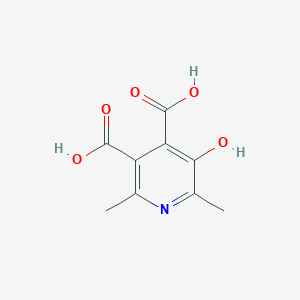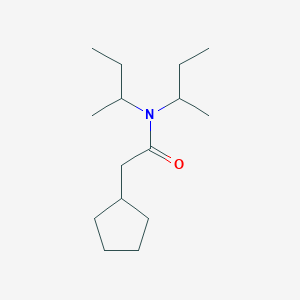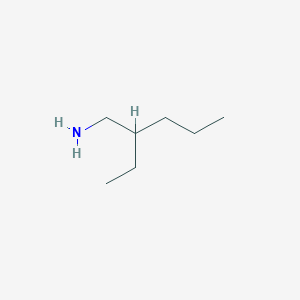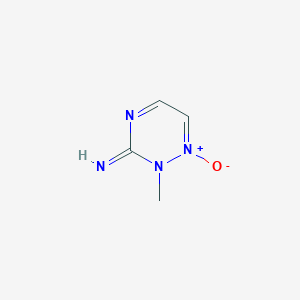
5-Hydroxy-2,6-dimethylpyridine-3,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2,6-dimethylpyridine-3,4-dicarboxylic acid is an organic compound belonging to the pyridine family This compound is characterized by the presence of hydroxyl and carboxylic acid functional groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,6-dimethylpyridine-3,4-dicarboxylic acid typically involves the oxidation of 2,6-dimethylpyridine derivatives. One common method includes the use of methanesulfonic acid, sodium nitrite, and wet silicon dioxide as oxidizing agents . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process is crucial for producing sufficient quantities for research and application purposes.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-2,6-dimethylpyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carboxylic acids to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Methanesulfonic acid, sodium nitrite, and wet silicon dioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
5-Hydroxy-2,6-dimethylpyridine-3,4-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 5-Hydroxy-2,6-dimethylpyridine-3,4-dicarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- Quinolinic acid (2,3-pyridinedicarboxylic acid)
- Lutidinic acid (2,4-pyridinedicarboxylic acid)
- Isocinchomeronic acid (2,5-pyridinedicarboxylic acid)
- Dipicolinic acid (2,6-pyridinedicarboxylic acid)
- Cinchomeronic acid (3,4-pyridinedicarboxylic acid)
- Dinicotinic acid (3,5-pyridinedicarboxylic acid)
Uniqueness
5-Hydroxy-2,6-dimethylpyridine-3,4-dicarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propiedades
Número CAS |
90564-35-5 |
|---|---|
Fórmula molecular |
C9H9NO5 |
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
5-hydroxy-2,6-dimethylpyridine-3,4-dicarboxylic acid |
InChI |
InChI=1S/C9H9NO5/c1-3-5(8(12)13)6(9(14)15)7(11)4(2)10-3/h11H,1-2H3,(H,12,13)(H,14,15) |
Clave InChI |
KOTPBYBIJNRIGR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=N1)C)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(5-Hydroxy-5-methylhexa-1,3-diyn-1-yl)naphthalen-1-yl]acetamide](/img/structure/B14370125.png)

![2-[(Furan-2-yl)methyl]naphthalen-1-ol](/img/structure/B14370142.png)



![Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane](/img/structure/B14370173.png)
![2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14370174.png)






